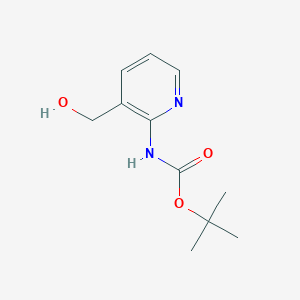

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

説明

タウロコール酸は、哺乳類の胆汁中にナトリウム塩として存在し、コール酸とタウリンが結合したものです . 医療用途では、胆汁分泌促進剤として投与されます .

2. 製法

合成経路と反応条件: タウロコール酸は、コール酸とタウリンを結合することで合成できます。 この反応は通常、コール酸を活性化してから、制御された条件下でタウリンと反応させることから始まります .

工業生産方法: 商業用途では、タウロコール酸は、食肉加工業の副産物である牛の胆汁から製造されます . このプロセスには、胆汁からのタウロコール酸の抽出と精製が含まれます。

反応の種類:

加水分解: タウロコール酸は、加水分解を受けてタウリンとコール酸を生成します.

酸化と還元:

一般的な試薬と条件:

加水分解: 通常、酸性または塩基性条件下で水または水溶液を使用します。

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用する場合があります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用できます。

主要な生成物:

加水分解: タウリンとコール酸を生成します.

酸化と還元: 生成される特定の生成物は、使用される試薬と条件によって異なります。

4. 科学研究への応用

タウロコール酸は、科学研究において幅広い応用があります:

化学: 胆汁酸化学の研究で使用され、さまざまな化学反応における試薬としても使用されます。

生物学: 胆汁酸の代謝とその生物系への影響に関する研究において重要な役割を果たしています.

準備方法

Synthetic Routes and Reaction Conditions: Taurocholic acid can be synthesized through the conjugation of cholic acid with taurine. The reaction typically involves the activation of cholic acid, followed by its reaction with taurine under controlled conditions .

Industrial Production Methods: For commercial use, taurocholic acid is manufactured from cattle bile, a byproduct of the meat-processing industry . The process involves the extraction and purification of taurocholic acid from the bile.

Types of Reactions:

Hydrolysis: Taurocholic acid undergoes hydrolysis to yield taurine and cholic acid.

Oxidation and Reduction:

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.

Oxidation: May involve oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed:

Hydrolysis: Produces taurine and cholic acid.

Oxidation and Reduction: Specific products depend on the reagents and conditions used.

科学的研究の応用

Medicinal Chemistry Applications

Potential as a Lead Compound

Research indicates that tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate may serve as a lead compound in drug development, particularly targeting neurological disorders. Its structure suggests interactions with biological targets such as enzymes and receptors involved in neurological pathways.

Pharmacophore Characteristics

The compound's pyridine ring and hydroxymethyl group contribute to its pharmacophore characteristics, making it a candidate for designing new drugs aimed at modulating neurotransmitter systems. Preliminary studies have shown its potential for enzyme inhibition, which could be relevant for treating conditions like Alzheimer's disease or other neurodegenerative disorders.

Enzyme Interaction Studies

Binding Affinity Research

Studies focusing on the binding affinity of this compound to specific enzymes have shown promising results. Initial data suggest that this compound may interact with certain enzymes, influencing their activity. Further investigations are needed to elucidate the mechanisms of action and therapeutic potential .

Synthesis and Chemical Transformations

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with the appropriate pyridine derivative.

- Reagents : Common reagents include di-tert-butyl dicarbonate for carbamate formation.

- Reaction Conditions : The reactions are generally conducted under controlled temperatures and inert atmospheres to enhance yield and purity.

Case Study 1: Neurological Disorder Targeting

A study investigating the efficacy of this compound as a neuroprotective agent demonstrated its ability to inhibit specific enzymes linked to neurodegeneration. The results indicated a significant reduction in neurotoxic markers in cell cultures treated with the compound, suggesting its potential application in therapies for Alzheimer's disease.

Case Study 2: Enzyme Inhibition

Another research project focused on evaluating the enzyme inhibition capacity of this compound against acetylcholinesterase (AChE). The findings revealed that this compound exhibited competitive inhibition, highlighting its relevance in developing AChE inhibitors for cognitive enhancement therapies.

作用機序

タウロコール酸は、主に脂肪の乳化における役割を通じてその効果を発揮し、脂肪の消化と吸収を助けます . 胆汁酸活性化リパーゼと胆汁酸受容体を活性化し、食事性脂肪の分解と吸収を促進します . さらに、タウロコール酸は、環状アデノシン一リン酸 (cAMP) シグナル伝達を活性化することで胆管増殖を刺激し、肝臓の血管新生を促進し、胆管の損傷を防ぎます .

類似の化合物:

グリココール酸: もう1つの胆汁酸抱合体ですが、タウリンではなくグリシンが結合しています.

デオキシコール酸: コール酸が細菌の作用によって生成される二次胆汁酸.

ケノデオキシコール酸: 脂肪の乳化に関与する一次胆汁酸.

タウロコール酸の独自性: タウロコール酸は、タウリンとの特異的な結合によって、脂肪の乳化と吸収において独特の生化学的特性と役割を有しています . 抗炎症作用と肝臓の健康における役割は、他の胆汁酸とは異なるものです .

類似化合物との比較

Glycocholic Acid: Another bile acid conjugate, but with glycine instead of taurine.

Deoxycholic Acid: A secondary bile acid formed by bacterial action on cholic acid.

Chenodeoxycholic Acid: A primary bile acid involved in the emulsification of fats.

Uniqueness of Taurocholic Acid: Taurocholic acid is unique due to its specific conjugation with taurine, which imparts distinct biochemical properties and roles in fat emulsification and absorption . Its anti-inflammatory properties and role in liver health further distinguish it from other bile acids .

生物活性

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate is a compound belonging to the carbamate family, characterized by a pyridine ring with a hydroxymethyl substituent. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H16N2O3

- Molecular Weight : Approximately 224.26 g/mol

- Structure : The compound features a pyridine ring substituted at the 3-position with a hydroxymethyl group and is linked to a tert-butyl carbamate moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the pyridine ring.

- Introduction of the hydroxymethyl group.

- Carbamate formation through reaction with isocyanates or carbamates.

This complexity underscores the precision required for effective production, which can influence the compound's biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antioxidant Activity : The compound has been shown to reduce oxidative stress markers in various cell lines, suggesting potential neuroprotective effects.

- Anti-inflammatory Effects : Studies have indicated that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound can induce apoptosis in certain cancer cell lines, such as glioblastoma and breast cancer cells.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, key pathways include:

- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.

- Modulation of Reactive Oxygen Species (ROS) : By decreasing ROS levels, the compound may protect cells from oxidative damage.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it significantly reduced cell death in astrocytes exposed to amyloid beta (Aβ) peptides. The treatment resulted in a decrease in both TNF-α levels and free radical production, indicating its potential utility in Alzheimer's disease therapy .

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. It was observed to induce apoptosis through mitochondrial pathways, evidenced by increased caspase activity and changes in mitochondrial membrane potential .

特性

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-8(7-14)5-4-6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYLRXQTEZEGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470035 | |

| Record name | tert-Butyl [3-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877593-11-8 | |

| Record name | tert-Butyl [3-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。